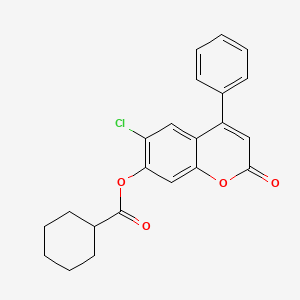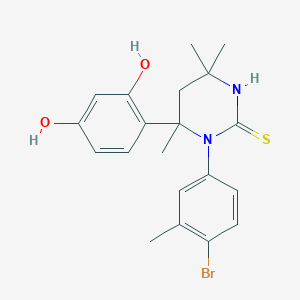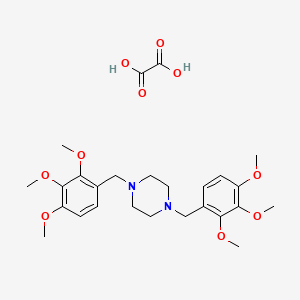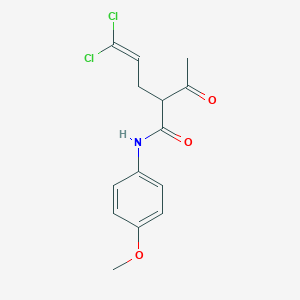![molecular formula C19H15IN2O4 B4974668 N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in a variety of biological processes, including gene transcription, DNA repair, and cell cycle regulation.
Wirkmechanismus
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) by binding to the active site of the enzyme. This leads to a reduction in the acetylation of histone and non-histone proteins, which in turn affects gene transcription, DNA repair, and cell cycle regulation.
Biochemical and Physiological Effects:
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its high potency and selectivity for the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This allows for the specific inhibition of PCAF activity without affecting other HAT enzymes. However, one of the limitations of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide is its relatively high cost compared to other HAT inhibitors.
Zukünftige Richtungen
There are several future directions for the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in scientific research. One area of interest is the development of more potent and selective HAT inhibitors for use in cancer therapy. Another area of interest is the study of the role of PCAF in other biological processes, such as cell differentiation and development. Finally, the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other therapies, such as immunotherapy, may also be an area of future research.
Synthesemethoden
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-iodobenzoic acid, which is then coupled with 4-methoxyaniline to form the intermediate product. The intermediate is then subjected to a series of reactions to form the final product, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been widely used in scientific research to study the role of p300/CBP-associated factor (PCAF) in various biological processes. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been used to investigate the role of PCAF in regulating gene transcription, DNA repair, and cell cycle regulation. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been used to study the effect of PCAF inhibition on cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N-[2-[(4-iodobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-25-14-8-9-15(21-19(24)17-3-2-10-26-17)16(11-14)22-18(23)12-4-6-13(20)7-5-12/h2-11H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINYNUZBBUJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-iodophenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
